

Comparative Analysis of Thiazole-Based Compounds in Preclinical Research

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Compound of Interest

Compound Name:	Methyl-(2-methyl-thiazol-4-ylmethyl)-amine
Cat. No.:	B119609

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A guide for researchers, scientists, and drug development professionals on the cross-reactivity and pharmacological profiles of thiazole derivatives, with a focus on the 2-methyl-4-substituted thiazole scaffold.

This guide provides a comparative overview of the biological activities of various thiazole derivatives, a chemical class to which **Methyl-(2-methyl-thiazol-4-ylmethyl)-amine** belongs. While specific cross-reactivity studies on **Methyl-(2-methyl-thiazol-4-ylmethyl)-amine** are not extensively available in the public domain, analysis of structurally related compounds can provide valuable insights into potential on-target and off-target effects. The thiazole ring is a common scaffold in many biologically active compounds, exhibiting a wide range of pharmacological activities.^{[1][2]}

Comparative Biological Activity of Thiazole Derivatives

The biological activity of thiazole derivatives is highly dependent on the substitutions at various positions of the thiazole ring.^[1] Structure-activity relationship (SAR) studies have shown that modifications can significantly alter the potency and selectivity of these compounds.^[3] The following table summarizes the in vitro activity of selected 2-amino-4-substituted thiazole derivatives against various cancer cell lines, providing a comparative benchmark for this class of compounds.

Compound/Analog	Target Cell Line	Activity (IC ₅₀ in μM)	Reference Compound	Reference IC ₅₀ (μM)
Substituted Thiazole Derivative 4c	MCF-7 (Breast Cancer)	2.57 ± 0.16	Staurosporine	6.77 ± 0.41
Substituted Thiazole Derivative 4c	HepG2 (Liver Cancer)	7.26 ± 0.44	Staurosporine	8.4 ± 0.51
4-(tert-butyl)-N-[4-(piperazin-1-ylmethyl)thiazol-2-yl]-benzamide	A549 (Lung Cancer)	8.9 ± 0.7	5-Fluorouracil	15.6 ± 1.2
4-(tert-butyl)-N-{4-[(4-piperidinopiperidin-1-yl)methyl]thiazol-2-yl}-benzamide	A549 (Lung Cancer)	7.5 ± 0.6	5-Fluorouracil	15.6 ± 1.2

Note: Data is compiled from various research publications and is intended for comparative purposes. Experimental conditions may vary between studies.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of thiazole derivatives.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

- Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., thiazole derivatives) and a reference drug for a specified period, typically 48 or 72 hours.
- MTT Addition: After the incubation period, the media is removed, and a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.
- Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.^[1] The percentage of cell viability is calculated relative to untreated control cells.

Kinase Inhibition Assay

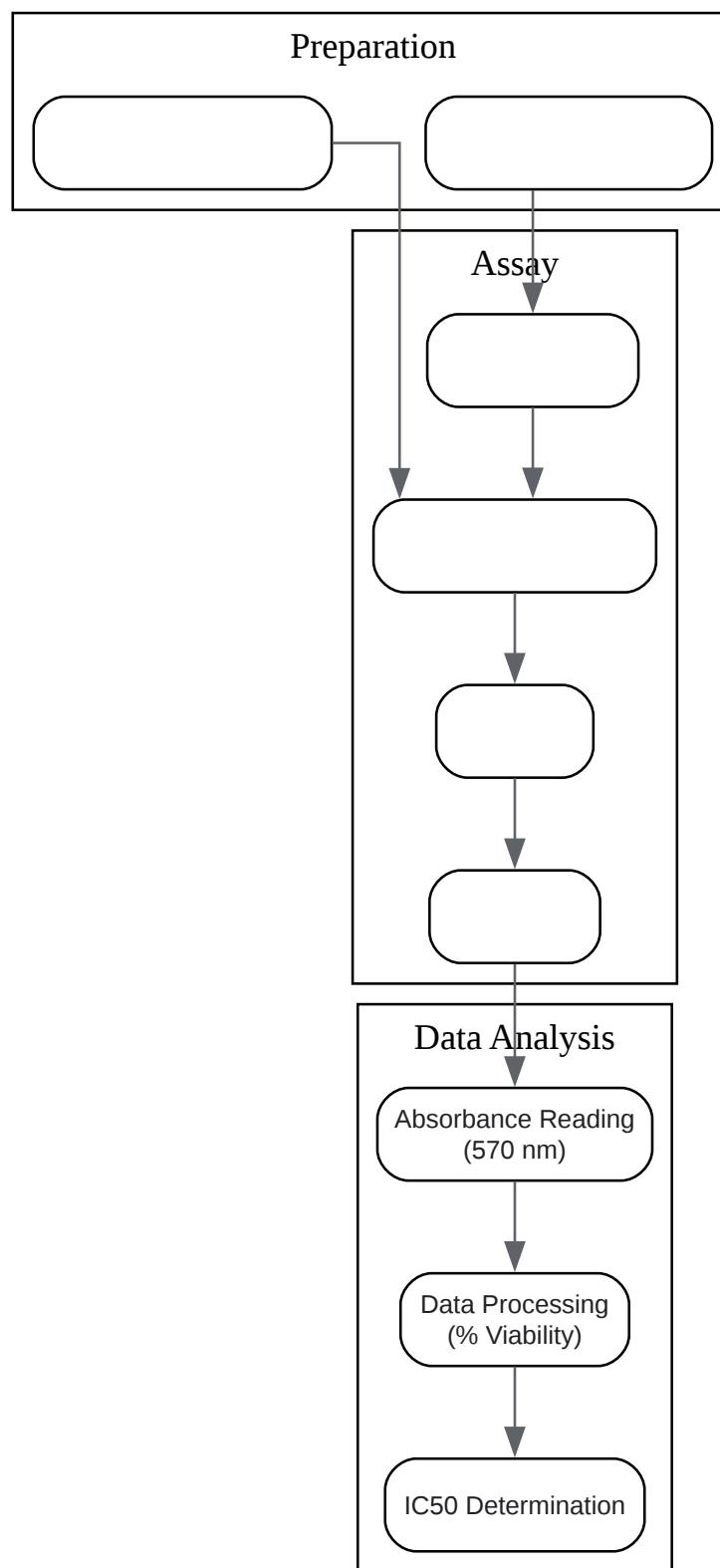
This type of assay is used to determine the ability of a compound to inhibit the activity of a specific protein kinase, which is often a target in cancer therapy.

- Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a substrate peptide, and ATP in a suitable buffer.
- Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
- Kinase Reaction Initiation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.
- Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of ^{32}P -ATP), fluorescence-based assays, or antibody-based methods (e.g., ELISA).
- Data Analysis: The IC_{50} value, which is the concentration of the compound required to inhibit 50% of the kinase activity, is calculated.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Screening

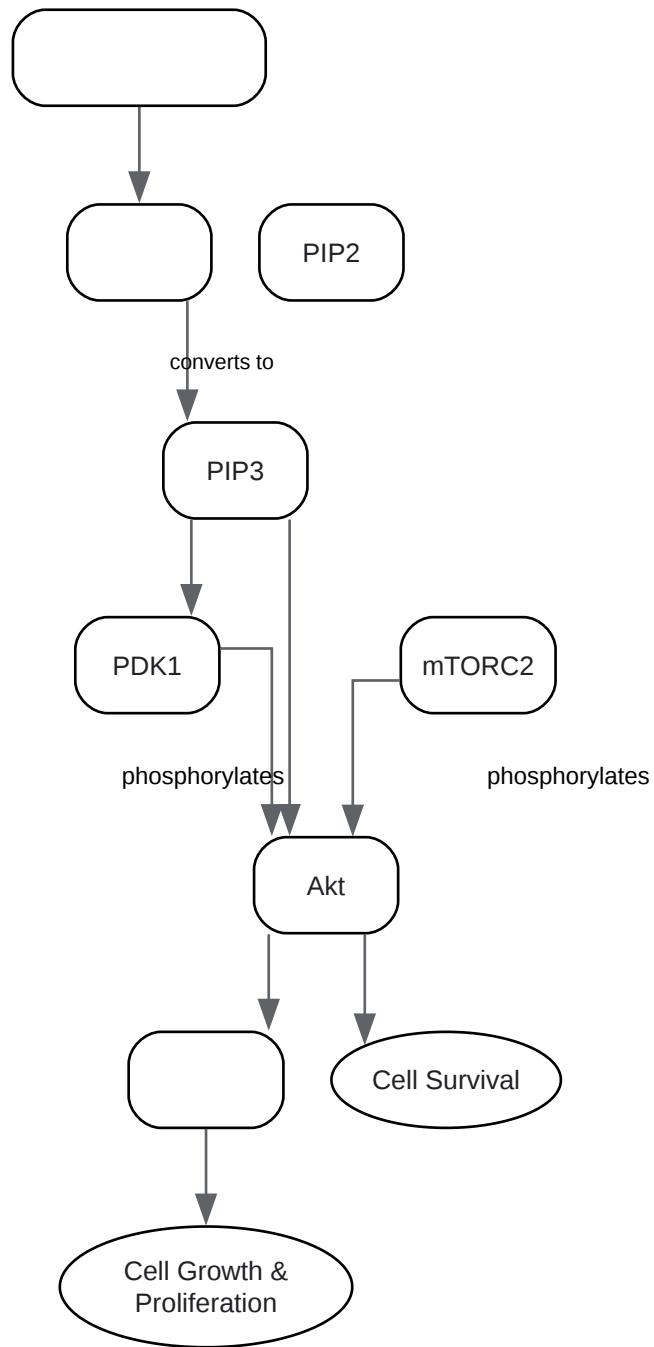
The following diagram illustrates a typical workflow for screening the cytotoxic activity of novel compounds against cancer cell lines.

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Caption: A generalized workflow for in vitro cytotoxicity screening of chemical compounds.

PI3K/Akt/mTOR Signaling Pathway

Several thiazole derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer cell growth and survival.[4]



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Caption: The PI3K/Akt/mTOR signaling pathway, a key target for anticancer therapies.

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